molecular formula C10H8BrNO B1166120 tetrahydroproscillaridin CAS No. 109672-77-7

tetrahydroproscillaridin

Cat. No.: B1166120
CAS No.: 109672-77-7
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydroproscillaridin is a hydrogenated derivative of proscillaridin, a cardiac glycoside derived from plants of the Scilla genus. Cardiac glycosides are known for their ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular sodium (Na⁺) and subsequent elevation of calcium (Ca²⁺) levels, thereby enhancing myocardial contractility . Studies on this compound have focused on its structural modifications, such as nitrate derivatives, to explore enhanced pharmacological activities. For example, nitrates of this compound were synthesized to evaluate their inotropic effects and cardiovascular stability . Its mechanism aligns with other cardiac glycosides, but structural differences influence solubility, bioavailability, and potency.

Properties

CAS No.

109672-77-7

Molecular Formula

C10H8BrNO

Synonyms

tetrahydroproscillaridin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroproscillaridin belongs to the cardenolide subclass of cardiac glycosides, which are structurally distinct from bufadienolides (e.g., bufalin) and other cardiotonic agents. Below is a comparative analysis:

Structural and Functional Differences

Compound Core Structure Key Functional Groups Mechanism of Action Pharmacological Notes
This compound Hydrogenated proscillaridin Lactone ring, sugar moiety Na+/K+ ATPase inhibition Enhanced stability via nitrate derivatives; moderate potency
Proscillaridin (parent) Unsaturated lactone Lactone ring, sugar moiety Na+/K+ ATPase inhibition Higher lipophilicity; faster onset but shorter half-life
Bufadienolides Six-membered lactone Lactone ring (δ-configuration) Na+/K+ ATPase inhibition Greater cytotoxicity; used in traditional medicine
Digoxin Cardenolide Lactone ring, sugar moiety Na+/K+ ATPase inhibition Narrow therapeutic index; widely prescribed for heart failure

Pharmacological Activity

  • Inotropic Effects: this compound’s nitrate derivatives demonstrated slower intracellular Na⁺ elevation compared to proscillaridin in human erythrocyte studies, suggesting prolonged action .
  • Toxicity: Bufadienolides exhibit higher cytotoxicity in guinea pig heart models, whereas this compound derivatives show reduced acute toxicity due to structural saturation .

Research Findings and Data

Key Studies

  • A 23Na NMR spectroscopy study revealed that this compound’s Na⁺-elevating effect correlates with its inotropic speed, though slower than bufadienolides .
  • Nitrate derivatives of this compound showed improved cardiovascular stability in preclinical models, likely due to nitric oxide release enhancing vasodilation .

Limitations and Gaps

Further comparative studies with digoxin or ouabain are needed to establish clinical relevance.

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